

Comparative Analysis of Roscovitine and Its Analogs as Cyclin-Dependent Kinase Inhibitors

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Compound of Interest		
Compound Name:	Prifuroline	
Cat. No.:	B1198653	Get Quote

Notice: Initial searches for "**Prifuroline**" did not yield information on a compound with that name, suggesting it may be a fictional or highly specific internal designation. To fulfill the request for a comparative analysis of a bioactive compound and its analogs, this guide focuses on Roscovitine, a well-researched purine analog.

Roscovitine (also known as Seliciclib or CYC202) is a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It functions by competing with ATP for the binding site on several key CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][3] This inhibition disrupts the cell cycle, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[1] The development of Roscovitine analogs aims to enhance potency, selectivity, and overall pharmacological properties. This guide provides a comparative analysis of Roscovitine and its notable analogs based on available experimental data.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Roscovitine and its analogs against various CDKs and their anti-proliferative activity in cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)



Compoun d	CDK1/cyc lin B (µM)	CDK2/cyc lin A (µM)	CDK2/cyc lin E (µM)	CDK5/p35 (μM)	CDK7/cyc lin H (µM)	CDK9/cyc lin T1 (μM)
(R)- Roscovitin e	0.65	0.7	0.7	0.16	~0.7	~0.4
CR8	~0.16 - 0.32	~0.17 - 0.35	~0.17 - 0.35	~0.04 - 0.08	N/A	N/A

^{*}CR8 is reported to be 2-4 times more potent than Roscovitine against CDKs. Values are estimated based on this fold increase. N/A: Data not readily available.

Table 2: Anti-Proliferative Activity (IC50)

Compound	A549 (Lung Carcinoma) (μΜ)	Average across NCI-60 Cell Lines (µM)
(R)-Roscovitine	13.30 ± 1.05	~16
Analog 4g ¹	0.61 ± 0.06	N/A

¹Analog 4g is the (R)-6-[N-(3-(4-chlorophenyl) propyl)] derivative of (R)-roscovitine.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro Kinase Inhibition Assay (CDK Assay)

This protocol describes a general method to determine the IC50 value of a test compound against a specific CDK.

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).



- Reconstitute the purified active CDK/cyclin complex and the specific substrate (e.g., Histone H1 for CDK1/cyclin B) in the reaction buffer.
- Prepare a stock solution of the test compound (e.g., Roscovitine) in DMSO and perform serial dilutions.
- Prepare an ATP solution containing radiolabeled [y-32P]ATP.
- Assay Procedure:
 - In a microplate, add the CDK/cyclin complex, the substrate, and the diluted test compound.
 - Initiate the kinase reaction by adding the ATP solution.
 - Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
 - Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
- Detection and Analysis:
 - Spot the reaction mixture onto a phosphocellulose membrane.
 - Wash the membrane to remove unincorporated [y-32P]ATP.
 - Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
 - Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

· Cell Seeding:



 Seed cells (e.g., A549) in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours to allow for attachment.

Compound Treatment:

- Treat the cells with various concentrations of the test compound (e.g., Roscovitine or its analogs) and a vehicle control (e.g., DMSO).
- Incubate for a specified duration (e.g., 48 hours).

MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 μL of the MTT solution to each well (final concentration 0.5 mg/mL).
- Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization and Measurement:

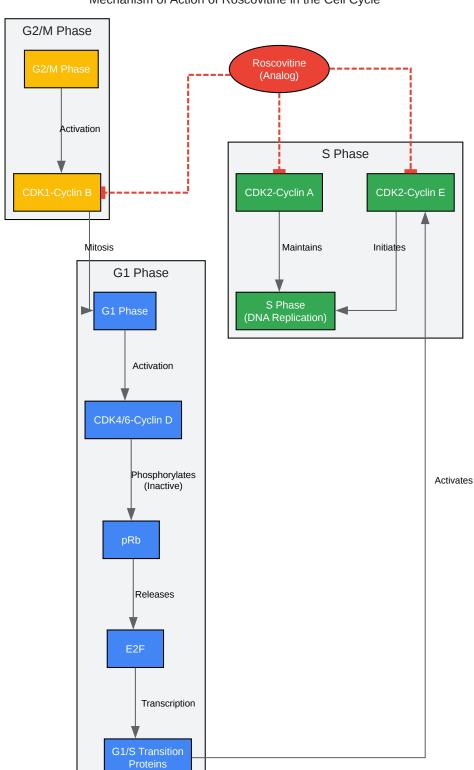
- Add 100 μL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.
- Mix thoroughly and incubate overnight if necessary to ensure complete solubilization.
- Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Data Analysis:

- Subtract the background absorbance from a blank well (media and MTT only).
- Calculate cell viability as a percentage of the vehicle-treated control cells.
- Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.



Visualizations: Pathways and Workflows



Mechanism of Action of Roscovitine in the Cell Cycle

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Caption: Roscovitine inhibits CDKs, blocking cell cycle progression at G1/S and G2/M transitions.

Compound Preparation Synthesize & Purify **Roscovitine Analogs** In Vitro Evaluation Cell-Based Evaluation Kinase Inhibition Assay **Cell Viability Assay** (Panel of CDKs) (e.g., MTT on Cancer Cell Lines) Determine Kinase IC50 Determine Anti-Proliferative IC50 Data Analysis & Comparison Compare Potency & Selectivity of Analogs vs. Roscovitine Structure-Activity Relationship (SAR) Analysis Lead Candidate Selection

Experimental Workflow for Comparing CDK Inhibitors

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Caption: Workflow for evaluating and comparing the efficacy of novel CDK inhibitors.



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